Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate
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Description
Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H25F3N4O3 and its molecular weight is 474.484. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic compounds. The molecular formula is C22H24F3N3O3, with a molecular weight of approximately 447.44 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and tuberculosis.
- Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant activity, potentially reducing oxidative stress in cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Mycobacterium tuberculosis | 32 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HEK293) revealed that this compound exhibited low toxicity at therapeutic concentrations. The IC50 values were found to be greater than 100 µM, indicating a favorable safety profile for further development.
Study on Anti-Tubercular Activity
In a recent study focusing on anti-tubercular agents, this compound was included among several derivatives tested against Mycobacterium tuberculosis. The compound demonstrated an IC90 of approximately 40.32 µM, showing moderate activity compared to standard treatments .
Research on Antioxidant Effects
Another study investigated the antioxidant capabilities of this compound using DPPH and ABTS radical scavenging assays. The results indicated that it effectively scavenged free radicals with an IC50 value of 25 µM, suggesting potential applications in oxidative stress-related conditions .
Properties
IUPAC Name |
tert-butyl 4-[4-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O3/c1-23(2,3)33-22(32)31-13-11-30(12-14-31)19-9-7-16(8-10-19)20-28-21(34-29-20)17-5-4-6-18(15-17)24(25,26)27/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXSISVCPAZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.